4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . Pyrazole has been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyrazole is a 5-membered planar ring, which is soluble in water and other polar solvents .Scientific Research Applications
- Researchers have synthesized a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, including this compound, and evaluated their antifungal activity . These derivatives exhibit promising inhibition against multi-drug-resistant Candida strains, which pose a significant threat to immunosuppressed patients. The compound’s efficacy was assessed both in vitro and in silico, showing good affinity for the active site of CYP51 enzymes in Candida species.
- Novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were synthesized and evaluated for in vitro antibacterial and antifungal activity . These compounds demonstrated potential against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger.
- A structure-activity relationship (SAR) study revealed that certain derivatives of this compound exhibited potent cytotoxic activity . Specifically, those with electron-donating and electron-withdrawing groups demonstrated promising results against cancer cell lines.
- Rajendran et al. synthesized related compounds and evaluated their antitumor potential against different cell lines, including MCF-7 and CaCo-2 . Although not directly related to the compound you mentioned, this highlights the broader interest in pyrazole-based structures for therapeutic purposes.
Antifungal Activity
Antibacterial and Antifungal Properties
Cytotoxic Activity
Antitumor Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-nitroso-2,5-diphenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-14(18-20)13(11-7-3-1-4-8-11)17-19(15)12-9-5-2-6-10-12/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKUYVVNHSWUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617992 | |
Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90012-56-9 | |
Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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